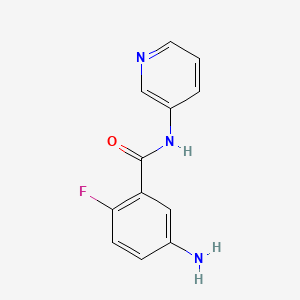

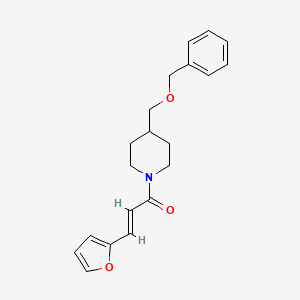

5-amino-2-fluoro-N-(pyridin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 4-substituted 5-fluoro-2-aminopyrimidines can be obtained in fair to high yields with excellent regioselectivities . Another method involves the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .科学的研究の応用

Alzheimer's Disease Research

- A derivative of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in positron emission tomography (PET) imaging for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, showing significant decreases in both hippocampi and raphe nuclei. This suggests a correlation between 5-HT(1A) receptor decreases and clinical symptoms of Alzheimer's disease (Kepe et al., 2006).

Cancer Research

- MS-27-275, a benzamide derivative, showed notable in vivo antitumor activity against various human tumors. This compound acts through histone deacetylase (HDA) inhibition, suggesting a potential new approach for treating cancers that are insensitive to traditional antitumor agents (Saito et al., 1999).

Antiviral Research

- Benzamide-based 5-aminopyrazoles, synthesized through a reaction involving benzoyl isothiocyanate and malononitrile, demonstrated significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Migraine Treatment Research

- Studies on substituted furo[3,2-b]pyridines, as bioisosteres of 5-HT(1F) receptor agonist indole analogues, led to the identification of a potent and selective 5-HT(1F) receptor agonist with potential for treating acute migraine (Mathes et al., 2004).

Inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

- A study on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified them as potent inhibitors of VEGFR-2 kinase activity, suggesting their potential in treating cancers (Borzilleri et al., 2006).

Antidepressant Potential

- Novel derivatives of 2-pyridinemethylamine as selective agonists at 5-HT1A receptors showed enhanced 5-HT1A agonist activity and marked antidepressant potential, indicating their use in treating depression (Vacher et al., 1999).

Antiviral Activity Against HCV and SARS-CoV

- Isatin derivatives including 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide showed antiviral activity against Pathogenic viruses like Hepatitis C Virus and SARS-CoV (Selvam et al., 2008).

Luminescent Properties for Biological and Organic Material Applications

- Research on benzamides with pyridine and other moieties led to the development of novel blue fluorophores with potential applications in biological and organic materials (Yamaji et al., 2017).

Synthesis of Oligonucleotides

- The development of novel cyclic N-acylphosphoramidites for the stereocontrolled synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates opens up possibilities in oligonucleotide synthesis (Wilk et al., 2000).

Discovery of Oral Histone Deacetylase Inhibitor

- The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showed potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

作用機序

Target of Action

The primary target of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide is the serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress .

Mode of Action

This compound acts as an inhibitor of the serine/threonine kinase . It interferes with the action of the mitogen-activated protein kinase (MAPK), thereby affecting the signal transduction pathway . The compound’s interaction with its target leads to changes in the cellular processes controlled by the MAPK pathway.

Biochemical Pathways

The MAP kinase pathway, affected by this compound, is involved in a wide range of cellular activities. These include cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting the serine/threonine kinase, the compound can potentially influence these downstream effects.

特性

IUPAC Name |

5-amino-2-fluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMQJVJIWKPPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)

![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)

![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)